3'-O-tert-Butyldimethylsilyladenosine
Overview
Description
3’-O-tert-Butyldimethylsilyladenosine: is a chemical compound with the molecular formula C16H27N5O4Si . It is a derivative of adenosine, where the hydroxyl group at the 3’ position is protected by a tert-butyldimethylsilyl group. This modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-tert-Butyldimethylsilyladenosine typically involves the protection of the 3’-hydroxyl group of adenosine with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dimethylformamide or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of 3’-O-tert-Butyldimethylsilyladenosine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3’-O-tert-Butyldimethylsilyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can remove the silyl protecting group, regenerating the free hydroxyl group.
Substitution: The silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride) to remove the silyl group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl ethers, while reduction and substitution can regenerate the free hydroxyl group or introduce new functional groups .
Scientific Research Applications
Chemistry: In chemistry, 3’-O-tert-Butyldimethylsilyladenosine is used as a protected form of adenosine in various synthetic pathways. It allows for selective reactions at other positions of the molecule without interference from the 3’-hydroxyl group .
Biology: In biological research, this compound is used to study the role of adenosine and its derivatives in cellular processes. The silyl protection enhances the stability of adenosine, making it easier to study its interactions and functions .
Medicine: In medicine, 3’-O-tert-Butyldimethylsilyladenosine is explored for its potential therapeutic applications. Adenosine and its derivatives are known to have various pharmacological effects, including vasodilation and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of nucleoside analogs and other complex molecules. Its stability and solubility make it a valuable intermediate in pharmaceutical and chemical manufacturing .
Mechanism of Action
The mechanism of action of 3’-O-tert-Butyldimethylsilyladenosine involves its interaction with specific molecular targets and pathways. The silyl group protects the 3’-hydroxyl group, allowing for selective reactions at other positions. This protection can be removed under specific conditions, enabling the study of adenosine’s biological and chemical properties .
Molecular Targets and Pathways:
Adenosine Receptors: The compound can interact with adenosine receptors, influencing various physiological processes.
Enzymatic Reactions: It can serve as a substrate or inhibitor in enzymatic reactions involving adenosine.
Comparison with Similar Compounds
3’-O-Methyladenosine: Similar to 3’-O-tert-Butyldimethylsilyladenosine but with a methyl group instead of a silyl group.
3’-O-Benzyladenosine: Contains a benzyl group at the 3’ position.
3’-O-Acetyladenosine: Features an acetyl group at the 3’ position.
Uniqueness: 3’-O-tert-Butyldimethylsilyladenosine is unique due to its silyl protection, which provides enhanced stability and solubility compared to other derivatives. This makes it particularly useful in synthetic chemistry and biological research .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-9(6-22)24-15(11(12)23)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPARFARLOLAARR-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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